molecular formula C13H18N2O2 B8614593 3-Morpholino-1-(2'-aminophenyl)propane-1-one

3-Morpholino-1-(2'-aminophenyl)propane-1-one

Cat. No. B8614593
M. Wt: 234.29 g/mol
InChI Key: YTMKQEFAAGSGEX-UHFFFAOYSA-N
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Patent
US06177568B1

Procedure details

To a solution of 3-morpholino-l-(2′-nitrophenyl) propane-1-one (200 mg, 0.758 mmol) dissolved in 10 ml of 95% ethanol was added sodium dithionite (660 mg, 3.79 mmol) and the reaction mixture was stirred under reflux for 3 hrs. The reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography with ethanol-dichloromethane-triethylamine to yield the desired product (174 mg, 89%) as an oil.
Name
3-morpholino-l-(2′-nitrophenyl) propane-1-one
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-])=O)=[O:10])[CH2:3][CH2:2]1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C>[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[NH2:17])=[O:10])[CH2:5][CH2:6]1 |f:1.2.3|

Inputs

Step One
Name
3-morpholino-l-(2′-nitrophenyl) propane-1-one
Quantity
200 mg
Type
reactant
Smiles
O1CCN(CC1)CCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hrs
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography with ethanol-dichloromethane-triethylamine

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCC(=O)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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